molecular formula C13H19N3OS B2857373 3-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 2196218-03-6

3-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane

Número de catálogo: B2857373
Número CAS: 2196218-03-6
Peso molecular: 265.38
Clave InChI: QTADJOTVWKLHQL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C13H19N3OS and its molecular weight is 265.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane (CAS Number: 2196218-03-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H19N3OSC_{13}H_{19}N_{3}OS, with a molecular weight of 265.38 g/mol. The structure features a bicyclic system fused with a thiadiazole moiety, which is known to influence its biological activity.

PropertyValue
CAS Number2196218-03-6
Molecular FormulaC13H19N3OS
Molecular Weight265.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body:

  • Kappa Opioid Receptor Antagonism : Research indicates that compounds related to the bicyclic structure exhibit potent antagonistic activity at kappa opioid receptors (KOR). For instance, modifications to similar scaffolds have shown selective KOR antagonism with IC50 values as low as 20 nM, suggesting potential for pain relief without the side effects associated with mu-opioid receptor agonists .
  • Cytotoxic Activity : Preliminary studies have indicated that derivatives of thiadiazole compounds exhibit cytotoxic properties against various cancer cell lines. The structure–activity relationship (SAR) analysis shows that substituents on the thiadiazole ring significantly affect cytotoxicity .

Biological Activity Studies

Several studies have investigated the biological activities of compounds related to this bicyclic structure:

Case Study 1: Kappa Opioid Receptor Antagonism

In a study examining a series of azabicyclo compounds, one analog demonstrated potent KOR antagonism with an IC50 value of 77 nM and a favorable μ:κ ratio >400, indicating selectivity for KOR over other opioid receptors . This suggests that modifications to the thiadiazole moiety can enhance receptor selectivity.

Case Study 2: Antitumor Activity

A review on cytotoxic properties of thiadiazole derivatives revealed that certain compounds exhibited significant growth inhibition in treated cell lines, with some derivatives showing IC50 values as low as 4.27 µg/mL against SK-MEL-2 melanoma cells . This highlights the potential for developing anti-cancer agents based on the structural framework of this compound.

Pharmacological Implications

The pharmacological implications of this compound are broad:

  • Pain Management : Given its KOR antagonistic properties, it may serve as a basis for developing new analgesics that mitigate pain without the addictive potential of traditional opioids.
  • Cancer Therapeutics : The demonstrated cytotoxicity against various cancer cell lines positions it as a candidate for further development in oncology.

Propiedades

IUPAC Name

2-cyclopropyl-5-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-16-9-4-5-10(16)7-11(6-9)17-13-15-14-12(18-13)8-2-3-8/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTADJOTVWKLHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC3=NN=C(S3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.